molecular formula C5H3BrFNO2 B6251326 6-bromo-5-fluoropyridine-3,4-diol CAS No. 1824621-35-3

6-bromo-5-fluoropyridine-3,4-diol

Cat. No.: B6251326
CAS No.: 1824621-35-3
M. Wt: 208
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Description

6-bromo-5-fluoropyridine-3,4-diol is a heterocyclic compound with the molecular formula C5H3BrFNO2 It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with two hydroxyl groups at the 3 and 4 positions

Properties

CAS No.

1824621-35-3

Molecular Formula

C5H3BrFNO2

Molecular Weight

208

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination and Fluorination

A plausible route involves brominating 5-fluoropyridine-3,4-diol. However, the electron-withdrawing fluoro group deactivates the ring, necessitating harsh conditions. Lewis acids like FeBr₃ or AlBr₃ could facilitate electrophilic bromination at C6, guided by the meta-directing fluoro group.

Example Protocol :

  • Protect hydroxyl groups as acetyl esters using acetic anhydride.

  • Perform electrophilic bromination with Br₂/FeBr₃ in CH₂Cl₂ at 0°C.

  • Deprotect using NaOH/MeOH to yield 6-bromo-5-fluoropyridine-3,4-diol.

Challenges :

  • Competitive bromination at other positions due to the fluoro group’s directing effects.

  • Over-bromination risks requiring careful stoichiometric control.

Nucleophilic Halogen Exchange

Nucleophilic aromatic substitution (SNAr) offers an alternative for introducing fluorine. For instance, a 6-bromo-3,4-dihydroxypyridine precursor could undergo fluorination at C5 using KF in the presence of a crown ether or ionic liquid medium to enhance reactivity.

Reaction Conditions :

  • Substrate: 6-Bromo-3,4-dihydroxypyridine

  • Fluorinating agent: KF/18-crown-6

  • Solvent: DMF, 120°C, 24h

  • Yield: ~40% (estimated based on analogous reactions)

Mechanistic Insight :
The hydroxyl groups activate the ring toward SNAr, with the fluoro nucleophile attacking C5 due to the ortho-directing effect of the C6 bromo group.

Directed Ortho-Metalation (DoM) Strategies

Directed metalation enables regioselective functionalization. Using a temporary directing group (e.g., dimethylamino), bromo and fluoro groups can be introduced sequentially before oxidative removal to reveal hydroxyl groups.

Stepwise Process :

  • Directing Group Installation :
    React pyridine-3,4-diol with (CH₃)₂NCl to form 3,4-bis(dimethylamino)pyridine.

  • Bromination :
    Treat with LDA followed by Br₂ at -78°C to install bromo at C6.

  • Fluorination :
    Use Selectfluor™ in MeCN at RT to introduce fluoro at C5.

  • Directing Group Removal :
    Hydrolyze with HCl/EtOH to regenerate hydroxyl groups.

Advantages :

  • High regiocontrol via directed metalation.

  • Avoids protective groups for hydroxyls.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Sensitivity of intermediates to hydrolysis.

Cyclization Approaches

Constructing the pyridine ring from acyclic precursors allows simultaneous incorporation of substituents. The Hantzsch dihydroxy synthesis or Kröhnke pyridine synthesis could be adapted.

Kröhnke Pyridine Synthesis

This method involves condensing a 1,5-diketone with ammonium acetate. For 6-bromo-5-fluoropyridine-3,4-diol:

  • Synthesize a 1,5-diketone with bromo and fluoro substituents.

  • Cyclize with NH₄OAc in acetic acid under reflux.

  • Oxidize intermediate dihydropyridine to aromatic pyridine.

Challenges :

  • Difficulty in preparing the appropriately substituted diketone.

  • Low yields due to side reactions during oxidation.

Functional Group Interconversion

Hydroxylation of Halogenated Pyridines

Starting from 6-bromo-5-fluoropyridine, hydroxyl groups could be introduced via:

  • Oxidative Hydroxylation : Using OsO₄ or RuO₄ to oxidize double bonds (if present).

  • Nucleophilic Substitution : Replace leaving groups (e.g., Cl) with OH under basic conditions.

Example :

  • Protect 2-bromo-5-fluoropyridine as an N-oxide.

  • Perform vicinal dihydroxylation using OsO₄/NMO.

  • Deprotect to yield diol.

Limitations :

  • Osmium tetroxide’s toxicity and cost.

  • Competing side reactions at bromo/fluoro sites .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoropyridine-3,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

6-bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl groups may participate in hydrogen bonding, enhancing the compound’s interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoropyridine-3,4-diol
  • 6-chloro-5-fluoropyridine-3,4-diol
  • 6-bromo-5-chloropyridine-3,4-diol

Uniqueness

6-bromo-5-fluoropyridine-3,4-diol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical and biological properties. The combination of these halogens with hydroxyl groups provides a versatile platform for further functionalization and exploration in various research fields.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-5-fluoropyridine-3,4-diol, and how can purity be validated?

  • Methodological Answer : Common synthetic approaches include halogenation and hydroxylation of pyridine precursors. For example, bromo-fluoropyridine intermediates (e.g., 2-bromo-6-fluoropyridine ) can undergo hydroxylation at positions 3 and 4 via acidic or basic hydrolysis. Purity validation typically employs:
  • HPLC : Retention time and peak integration (>98% purity, as per ).
  • NMR : Confirmation of substitution patterns (e.g., δ ~8.0 ppm for pyridine protons ).
  • Mass Spectrometry (HRMS-ESI) : Verification of molecular ion peaks (e.g., [M+H]+ matching theoretical m/z ).

Q. How can the solubility and stability of 6-bromo-5-fluoropyridine-3,4-diol be optimized for aqueous reaction systems?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO or ethanol (up to 20% v/v) . Stability studies under varying pH (e.g., pH 6.5 buffer ) and temperatures (4°C for long-term storage ) are critical. Monitor degradation via:
  • UV-Vis Spectroscopy : Track absorbance changes at λ_max ~270 nm.
  • TLC : Compare Rf values over time .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks for bromine/fluorine-induced deshielding (e.g., C-F coupling constants ~245 Hz ).
  • IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Confirm Br/F content (±0.3% deviation ).

Advanced Research Questions

Q. How does regioselectivity in bromination/fluorination impact the reactivity of 6-bromo-5-fluoropyridine-3,4-diol?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
  • Electrophilic Aromatic Substitution : Fluorine at position 5 directs bromine to position 6 via meta-directing effects .
  • Catalytic Methods : Pd(OAc)₂/XPhos systems enable Suzuki couplings at halogenated positions (yields up to 68% ).
    Compare substituent effects using DFT calculations or Hammett parameters .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinediols?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., β-glucocerebrosidase ) may arise from stereoelectronic effects. Mitigate via:
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3,4-diol vs. 2,3-diol derivatives ) and measure IC₅₀ values.
  • Molecular Docking : Map interactions with enzyme active sites (e.g., Glide/SP scoring ).

Q. How can X-ray crystallography elucidate the solid-state behavior of 6-bromo-5-fluoropyridine-3,4-diol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs and hydrogen-bonding networks. For example:
  • Schiff Base Derivatives : Crystallize in monoclinic systems (space group P2₁/c) with Br⋯O interactions (3.2 Å ).
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and refine with SHELXL .

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